BENGHE Foundational & Exploratory

Check Availability & Pricing

SCH900776: A Selective CHK1 Inhibitor for
Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: SCH900776

Cat. No.: B610745

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Checkpoint Kinase 1 (CHK1) is a critical serine/threonine kinase that plays a central role in the
DNA damage response (DDR) pathway.[1] Upon DNA damage or replication stress, CHK1 is
activated and orchestrates cell cycle arrest, allowing time for DNA repair and maintaining
genomic integrity.[1][2] Many cancer cells, particularly those with a deficient p53 tumor
suppressor, rely heavily on the CHK1-mediated S and G2/M checkpoints for survival, especially
when treated with DNA-damaging chemotherapeutic agents.[3] This dependency makes CHK1
an attractive therapeutic target. Inhibition of CHK1 in such cancer cells can abrogate the cell
cycle arrest, leading to premature entry into mitosis with unrepaired DNA, a phenomenon
known as mitotic catastrophe, and subsequent cell death. This concept of "synthetic lethality”
provides a promising strategy for selective cancer cell killing.

SCH900776 (also known as MK-8776) is a potent and highly selective small-molecule inhibitor
of CHKZ1.[4][5][6][7][8] Preclinical studies have demonstrated its ability to potentiate the efficacy
of various DNA-damaging agents and antimetabolites, such as gemcitabine and hydroxyurea,
in a wide range of cancer models.[9][10][11][12][13] This technical guide provides a
comprehensive overview of SCH900776, including its mechanism of action, quantitative data
on its activity, detailed experimental protocols for its characterization, and a visualization of the
relevant signaling pathways.
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Core Data Summary
Biochemical and Cellular Potency of SCH900776

The potency and selectivity of SCH900776 have been characterized through various in vitro
assays. The following table summarizes key quantitative data.

Parameter Value Assay Type Reference
CHK1 IC50 3nM Cell-free kinase assay  [6][7][14]
CHK1 Kd 2nM Direct binding (TdF) [4][14]

In-cell flow cytometry

y-H2AX EC50 ~60 nM (U20S cells with [4][14]
hydroxyurea)

Selectivity

CHK2 IC50 1.5uM Cell-free kinase assay  [6][14]

CDK2 IC50 160 nM Cell-free kinase assay  [6][14]

Selectivity Ratio

CHK2 / CHK1 ~500-fold [6][7][14]

CDK2 / CHK1 ~50-fold [7][14]

In Vivo Efficacy of SCH900776 in Combination with
Gemcitabine

Preclinical xenograft models have demonstrated the synergistic anti-tumor activity of
SCH900776 in combination with the DNA antimetabolite gemcitabine.
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Signaling Pathways and Experimental Workflows
CHK1 Signaling Pathway in Response to DNA Damage

The following diagram illustrates the central role of CHK1 in the DNA damage response and
the mechanism of action of SCH900776.
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Caption: Mechanism of SCH900776 in the CHK1 signaling pathway.
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Experimental Workflow for Assessing SCH900776
Activity

This diagram outlines a typical experimental workflow to evaluate the efficacy of SCH900776 in

combination with a DNA damaging agent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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